1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene
Description
1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene (CAS: 1840-19-3) is a fluorinated aromatic compound featuring an isothiocyanate (–N=C=S) group attached to a methylene (–CH2–) bridge at the meta position relative to a trifluoromethyl (–CF3) substituent. Its molecular formula is C8H4F3NS, with a molecular weight of 203.18 g/mol . The compound is commonly referred to as 3-(Trifluoromethyl)phenyl isothiocyanate and is synthesized via reactions involving 3-(trifluoromethyl)benzylamine and thiophosgene analogs under anhydrous conditions .
Its physicochemical properties, including lipophilicity (enhanced by the –CF3 group) and electrophilic reactivity (from the isothiocyanate group), make it a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-13-6-14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXHCSQEJLPTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-85-4 | |
| Record name | 1-(isothiocyanatomethyl)-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(isothiocyanatomethyl)-3-(trifluoromethyl)benzene typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution.
Sulfonyl Derivatives: Resulting from oxidation.
Amine Derivatives: Produced through reduction.
Scientific Research Applications
1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(isothiocyanatomethyl)-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in designing inhibitors for specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl-Substituted Isothiocyanates
Compounds 36 and 38 (1-(isothiocyanatomethyl)-2- and 4-(trifluoromethyl)benzene, respectively) are positional isomers of the target compound. Key differences include:
- Synthetic Yields : Compound 37 (target) is synthesized in 53% yield , lower than the 99% yield for the para-substituted analog 38 , likely due to steric and electronic effects during synthesis .
- Physical State : The target compound exists as a yellow oil , whereas the para-substituted analog 38 is a colorless oil .
Methylthio-Substituted Analogs
Compounds 54–57 (e.g., 1-(isothiocyanatomethyl)-3-(methylthio)benzene) replace the –CF3 group with –SCH3. These analogs exhibit:
- Lower Lipophilicity : The –SCH3 group is less electronegative than –CF3, reducing bioavailability in hydrophobic environments .
- Synthetic Challenges : Compound 56 (2-(methylthio) derivative) has a significantly lower yield (27% ) due to competing side reactions .
Functional Group Variants
Isothiocyanatomethyl vs. Trichloromethyl
1-(Trichloromethyl)-3-(trifluoromethyl)benzene (CAS: 16766-90-8) replaces the isothiocyanate group with –CCl3. Key contrasts include:
Benzyl Isothiocyanate Derivatives
Reaction Efficiency
- The target compound is synthesized via thiophosgene-mediated amination of 3-(trifluoromethyl)benzylamine, achieving moderate yields (53% ) .
- In contrast, cross-etherification reactions fail for trifluoromethyl-substituted analogs (e.g., 4l and 4m ) even at elevated temperatures, highlighting steric limitations .
Purification Challenges
- Compound 37 requires flash chromatography (silica gel, hexanes:EtOAc), whereas adamantane-derived thioureas (e.g., 58–61 ) are purified via crystallization, reflecting differences in polarity .
Biological Activity
1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene, a compound belonging to the isothiocyanate family, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F3N2S
- Molecular Weight : 248.24 g/mol
- IUPAC Name : this compound
Isothiocyanates (ITCs), including this compound, are known to exert their biological effects through multiple mechanisms:
- Inhibition of Enzymes : ITCs can inhibit various enzymes involved in cancer progression, such as aldehyde dehydrogenases (ALDH), which are associated with drug resistance in cancer cells .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways and inhibiting survival signals .
- Antimetastatic Properties : Studies indicate that certain ITCs can reduce the invasiveness of cancer cells, suggesting potential applications in preventing metastasis .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:
- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies showed that this compound could reverse cisplatin resistance in NSCLC cell lines (A549CisR), enhancing their sensitivity to chemotherapy .
- Mechanistic Insights : The compound was found to significantly repress the expression of ALDH isoforms, which are implicated in drug resistance mechanisms. This effect was observed at concentrations as low as 0.3 µM, indicating a potent action compared to traditional chemotherapeutics like disulfiram .
Comparative Studies
A comparative analysis of various ITCs revealed that this compound had superior efficacy in reducing cell viability in resistant cancer cell lines compared to other compounds tested .
Data Table: Biological Activity of this compound
Q & A
Q. What are the standard synthetic routes for 1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene, and what factors influence reaction yields?
The compound is synthesized by reacting 3-(trifluoromethyl)benzylamine with thiocarbonylating agents (e.g., thiophosgene or 1,1'-thiocarbonyldiimidazole) in anhydrous dichloromethane. Key factors affecting yields include reagent stoichiometry, reaction duration (e.g., 41–67 hours), and purification methods like flash chromatography. Yields can vary significantly (53–99%) depending on substituent positioning and side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the structure:
- ¹H NMR identifies aromatic protons and methylene groups (e.g., δ ~4.8 ppm for -CH2-).
- ¹³C NMR confirms the isothiocyanate group (δ ~130–135 ppm for NCS). High-Resolution Mass Spectrometry (HRMS) and Infrared Spectroscopy (IR) validate molecular weight (e.g., 243.05 g/mol) and functional groups (N=C=S stretch at ~2050 cm⁻¹) .
Q. How does the trifluoromethyl group influence the benzene ring’s reactivity in subsequent modifications?
The electron-withdrawing trifluoromethyl group deactivates the ring, directing electrophilic substitutions to the meta position. This property is leveraged in designing derivatives for targeted reactions, such as nucleophilic aromatic substitutions or cross-coupling reactions .
Q. What are the common purification challenges for isothiocyanate-containing compounds?
By-products like unreacted amines or thiourea derivatives require careful separation. Flash chromatography (e.g., hexanes:EtOAc gradients) effectively isolates the target compound. Low-yield reactions (e.g., 27% for analogous structures) may necessitate repeated purification or alternative solvents .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
Side reactions (e.g., hydrolysis of isothiocyanate to urea) are mitigated by using anhydrous solvents, inert atmospheres, and controlled temperatures. Catalytic agents like DIPEA (N,N-diisopropylethylamine) improve reaction efficiency by scavenging acids generated during thiocarbonylation .
Q. What strategies improve the purity of the target compound in complex reaction mixtures?
Advanced purification techniques include:
- Preparative HPLC for high-resolution separation.
- Crystallization using solvent pairs (e.g., hexanes/dichloromethane) to remove impurities.
- Derivatization of by-products to enhance their solubility differences .
Q. How do substitution patterns on the benzene ring affect biological activity?
Meta-substituted trifluoromethyl groups enhance lipophilicity and metabolic stability, improving membrane permeability. Structure-activity relationship (SAR) studies show that electron-deficient rings increase binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases in anticancer assays .
Q. How can computational chemistry predict reactivity and stability of derivatives?
Density Functional Theory (DFT) calculations assess:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
